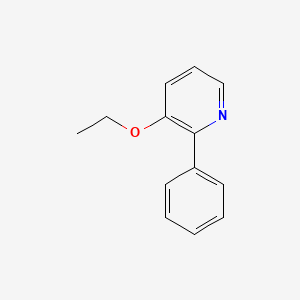

3-Ethoxy-2-phenylpyridine

Description

Contextualization of Substituted Pyridine (B92270) Systems in Academic Inquiry

Substituted pyridine systems are a class of heterocyclic compounds that are of paramount importance in academic and industrial research. Current time information in New York, NY, US.mdpi.com The pyridine ring, a six-membered heterocycle containing one nitrogen atom, is a structural motif found in numerous natural products, including alkaloids and vitamins. nih.gov Its derivatives are integral to the development of pharmaceuticals, agrochemicals, and functional materials. ontosight.aismolecule.com

The reactivity and properties of the pyridine ring are significantly influenced by the nature and position of its substituents. The nitrogen atom imparts a degree of electron deficiency to the ring, particularly at the α (2- and 6-) and γ (4-) positions, making them susceptible to nucleophilic attack. Current time information in New York, NY, US. Conversely, electrophilic substitution is generally more sluggish compared to benzene (B151609) and tends to occur at the β (3- and 5-) positions. mdpi.com This inherent reactivity provides a versatile platform for chemical modification, allowing for the synthesis of a vast library of derivatives with tailored properties. Current time information in New York, NY, US.nih.gov Researchers have developed numerous synthetic strategies for accessing substituted pyridines, including Hantzsch-type syntheses and transition metal-catalyzed cross-coupling reactions. mdpi.comrsc.org

Significance of Ethoxy and Phenyl Moieties in Pyridine Chemistry Research

The introduction of specific substituents, such as ethoxy and phenyl groups, onto the pyridine core dramatically alters its electronic and steric profile, leading to unique chemical behaviors and potential applications.

The phenyl group (-C6H5) , a bulky aromatic substituent, introduces significant steric hindrance and provides a site for π-π stacking interactions. nih.gov Its presence on the pyridine ring can direct the regioselectivity of subsequent reactions and is a key feature in many ligands used in coordination chemistry and catalysis. nih.gov The phenylpyridine scaffold, particularly 2-phenylpyridine (B120327), is a well-studied motif in the development of phosphorescent materials for organic light-emitting diodes (OLEDs) and as a cyclometalating ligand in organometallic chemistry. researchgate.net

Scope and Objectives of the Research Outline

The primary objective of this article is to present a focused and scientifically grounded overview of the chemical compound 3-Ethoxy-2-phenylpyridine. Given the limited direct research on this specific molecule, this outline relies on a strategy of analogy, primarily drawing from the established chemistry of 3-methoxy-2-phenylpyridine (B13029439) and the broader principles of substituted pyridine chemistry.

The scope of this article is strictly confined to the following areas:

Contextualization: Placing this compound within the established field of substituted pyridine chemistry.

Significance of Substituents: Discussing the individual and combined influence of the ethoxy and phenyl groups on the pyridine ring.

Analogous Research: Summarizing relevant scholarly findings on closely related compounds to infer the potential synthesis, properties, and reactivity of this compound.

This article will not venture into speculative applications, biological activities, or any other areas for which there is no direct or closely analogous scientific evidence. The aim is to provide a foundational chemical profile of the target compound based on established principles and related research.

Structure

3D Structure

Properties

IUPAC Name |

3-ethoxy-2-phenylpyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO/c1-2-15-12-9-6-10-14-13(12)11-7-4-3-5-8-11/h3-10H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCTCHEWSQSDJHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(N=CC=C1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00698966 | |

| Record name | 3-Ethoxy-2-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00698966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

927396-09-6 | |

| Record name | 3-Ethoxy-2-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00698966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Ethoxy 2 Phenylpyridine and Analogous Structures

Established Synthetic Pathways for Phenylpyridine Derivatives

The construction of the biaryl framework of phenylpyridines relies on robust reactions that can tolerate a variety of functional groups. The principal methods involve the coupling of a pyridine (B92270) derivative with a phenyl derivative, facilitated by a catalyst or a highly reactive organometallic intermediate.

Transition metal catalysis, particularly with palladium, has revolutionized the synthesis of biaryl compounds. These methods offer high efficiency and functional group tolerance, making them premier choices for constructing complex molecules like 3-ethoxy-2-phenylpyridine.

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that joins an organoboron compound with an organic halide or triflate. harvard.edulibretexts.org For the synthesis of a 2-phenylpyridine (B120327) structure, this typically involves the reaction of a 2-halopyridine with phenylboronic acid or, conversely, a pyridine-2-boronic acid with a phenyl halide. libretexts.org

The synthesis of this compound via this method could proceed by coupling 2-bromo-3-ethoxypyridine (B1278560) with phenylboronic acid. The reaction requires a palladium catalyst, often a combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ and a phosphine (B1218219) ligand. libretexts.orgnih.gov The choice of ligand is critical, with bulky, electron-rich phosphine ligands such as SPhos or dialkylbiaryl phosphines demonstrating high reactivity. harvard.edulibretexts.org A base, such as potassium carbonate, potassium phosphate, or potassium fluoride, is essential for the transmetalation step in the catalytic cycle. harvard.edunih.gov The reaction is typically carried out in solvents like dioxane, toluene, or a mixture of an organic solvent and water. nih.govclaremont.edu

An alternative Suzuki approach involves the use of lithium triisopropyl 2-pyridylboronates, which can be prepared from the corresponding 2-halopyridine. nih.gov These reagents have shown high efficiency in coupling with various aryl bromides and chlorides. nih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling in Phenylpyridine Synthesis

| Catalyst System | Reactants | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Pd₂(dba)₃ / Ligand 1 | Lithium triisopropyl 2-pyridylboronate + Aryl bromide | KF | Dioxane | 110 | 74-82 | nih.gov |

| Pd(dppf)Cl₂ | PyFluor + 2-Thiopheneboronic acid pinacol (B44631) ester | Na₃PO₄ | Dioxane/H₂O | 100 | 77 | claremont.edu |

| Pd(OAc)₂ / SPhos | Aryltrifluoroborate + Aryl chloride | K₃PO₄ | Dioxane/Water | 60 | High | harvard.edu |

This table is interactive. Click on the headers to sort.

Direct C-H arylation represents a more atom-economical approach, avoiding the pre-functionalization required for traditional cross-coupling reactions. This method involves the direct coupling of a C-H bond on one aromatic ring with an aryl halide. To synthesize this compound, this would ideally involve the direct arylation of 3-ethoxypyridine (B173621) at the C-2 position with a phenyl halide, such as iodobenzene (B50100) or bromobenzene (B47551).

These reactions are typically catalyzed by palladium complexes, such as Pd(OAc)₂. rsc.org The presence of a suitable ligand, like tricyclohexylphosphine (B42057) (PCy₃), can be crucial, especially when using less reactive aryl chlorides. rsc.org The reaction often requires a base, such as potassium carbonate or cesium carbonate, and is performed at elevated temperatures. A significant challenge in the C-H arylation of substituted pyridines is controlling the regioselectivity, as multiple C-H bonds are available for activation. The ethoxy group at the 3-position would likely influence the site of metalation and subsequent coupling.

Before the widespread adoption of cross-coupling methods, the use of highly reactive organometallic reagents, such as organolithium and Grignard reagents, was a primary strategy for forming aryl-aryl bonds.

Organolithium reagents can be used to generate pyridyl anions (lithiated pyridines), which then act as nucleophiles toward an appropriate electrophile. One classic method for synthesizing 2-phenylpyridine involves the reaction of pyridine with phenyllithium. orgsyn.org This reaction proceeds via nucleophilic addition followed by elimination.

Alternatively, a directed ortho-metalation approach can be employed. For a substrate like 3-ethoxypyridine, the ethoxy group can direct a strong lithium base, such as n-butyllithium (nBuLi), to deprotonate the adjacent C-2 position. The resulting 3-ethoxy-2-lithiopyridine intermediate is a potent nucleophile. Quenching this intermediate with an electrophilic phenyl source, for example, by reaction with bromobenzene in a lithium-halogen exchange or a palladium-catalyzed coupling, would yield this compound. The success of these reactions hinges on carefully controlled conditions, including the use of anhydrous solvents (like ether or THF), low temperatures to prevent side reactions, and often the presence of a chelating agent like TMEDA (tetramethylethylenediamine) to stabilize the organolithium intermediate. mdpi.com

Table 2: Key Steps in Lithiation-Based Phenylpyridine Synthesis

| Step | Description | Reagents | Key Considerations | Reference |

|---|---|---|---|---|

| 1. Lithiation | Deprotonation of the pyridine ring to form a pyridyl anion. | n-BuLi, s-BuLi, LDA | Anhydrous solvent (THF, ether), low temperature (-78 °C), inert atmosphere. | researchgate.net |

| 2. Electrophilic Quench | Reaction of the lithiated intermediate with a phenyl electrophile. | Phenyl halide, benzophenone | The choice of electrophile determines the final product structure. | orgsyn.orgmdpi.com |

This table is interactive. Click on the headers to sort.

Grignard reagents (R-MgX) are another class of powerful organometallic nucleophiles used in carbon-carbon bond formation. wikipedia.org The synthesis of 2-phenylpyridine analogs can be achieved by reacting a phenyl Grignard reagent, such as phenylmagnesium bromide (PhMgBr), with a suitable electrophilic pyridine derivative. For the synthesis of this compound, this would involve a reaction with a 2-halo-3-ethoxypyridine. This type of reaction is often catalyzed by a transition metal, most commonly nickel or palladium, in what is known as a Kumada coupling. wikipedia.org

A more recent development involves the light-promoted coupling of bromopyridines with Grignard reagents without the need for a transition metal catalyst. organic-chemistry.org This method proceeds via a single electron transfer (SET) mechanism, stimulated by purple light, to generate a pyridyl radical that couples with the Grignard reagent. organic-chemistry.org This approach offers a potentially milder and more sustainable alternative to traditional transition metal-catalyzed methods. The compatibility of an ethoxy substituent with these radical conditions would need to be considered.

Organometallic Reagent-Based Synthesis Approaches

Novel Synthetic Approaches for Ethoxyphenylpyridines

The creation of ethoxyphenylpyridines can be approached through two primary strategies: the de novo construction of the pyridine ring with the desired substituents already incorporated or through the modification of a pre-existing pyridine scaffold.

De Novo Pyridine Ring Formation Reactions

Building the pyridine ring from acyclic precursors allows for the direct incorporation of phenyl and ethoxy groups at the desired positions. This approach often provides a high degree of control over the final substitution pattern.

Cycloaddition and condensation reactions are powerful tools for the one-pot construction of highly substituted pyridine rings. These methods typically involve the reaction of simpler, readily available starting materials that come together to form the heterocyclic core.

One of the most well-established methods for pyridine synthesis is the Hantzsch dihydropyridine (B1217469) synthesis , which involves a multi-component condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849), followed by oxidation to the aromatic pyridine. mdpi.com For the synthesis of a this compound precursor, a variation of this reaction could be envisioned using benzaldehyde, an appropriate β-ketoester, and an enamine or ammonia source. The ethoxy group could be introduced via the β-ketoester.

More contemporary approaches utilize transition-metal-catalyzed cycloadditions. For instance, rhodium(III)-catalyzed coupling of α,β-unsaturated oximes with alkenes can produce substituted pyridines with high regioselectivity. researchgate.net A formal [4+2] cycloaddition reaction between 1-methyl-1,3-(ar)enynes and nitriles has also been developed for the synthesis of densely substituted pyridine derivatives. acs.org These methods offer pathways to complex pyridine structures that may be challenging to access through classical condensation reactions.

| Reaction Type | Key Reactants | Advantages | Challenges |

| Hantzsch-type Synthesis | β-enamine carbonyls, C1 unit source (e.g., rongalite) | Facile, broad functional group tolerance. mdpi.com | Often requires a subsequent oxidation step. |

| [4+2] Cycloaddition | 1-Methyl-1,3-(ar)enynes, Nitriles | High regioselectivity for densely substituted pyridines. acs.org | May require specific catalysts and conditions. |

| Rh(III)-Catalyzed Coupling | α,β-Unsaturated oximes, Alkenes | High regioselectivity. researchgate.net | Catalyst cost and sensitivity. |

This table provides a summary of selected de novo pyridine synthesis methods.

An alternative to building the pyridine ring from acyclic precursors is the transformation of other heterocyclic systems. This can involve a ring-opening of one heterocycle followed by a ring-closing event to form the desired pyridine. For example, an unexpected uracil (B121893) ring-opening and subsequent pyridine ring-forming sequence has been reported, leading to nucleoside-pyridine hybrids. researchgate.net While less common for simple substituted pyridines, these strategies can provide entry into unique and complex molecular architectures.

Another approach involves the remodeling of existing heterocyclic skeletons. For instance, substituted pyridines can be synthesized through the ring cleavage of 3-formyl (aza)indoles or benzofurans, allowing for the introduction of various functional groups onto the pyridine scaffold. nih.gov

Regioselective Functionalization and Derivatization Techniques

Starting with a pre-formed pyridine or phenylpyridine core, regioselective functionalization allows for the precise introduction of substituents at specific positions. This is a powerful strategy for creating a library of analogs from a common intermediate.

Direct C-H functionalization has emerged as a highly efficient and atom-economical method for modifying heterocyclic compounds. rsc.org For a molecule like 2-phenylpyridine, the pyridine nitrogen can act as a directing group to facilitate the functionalization of the ortho C-H bonds of the phenyl ring.

Palladium-catalyzed C–H activation is a prominent tool in this regard. rsc.org Studies have shown that the ortho-position of 2-phenylpyridine is a prime target for C-H activation due to its electronic and steric properties. rsc.org This allows for the introduction of various functional groups, although direct ethoxylation via this method is less common than arylation, acylation, or halogenation. rsc.org The regioselectivity of these reactions can be highly sensitive to steric effects, and the presence of substituents on the phenyl ring can influence the rate and outcome of the reaction. acs.org Electron-donating groups on the phenyl ring tend to accelerate the C-H activation process. acs.org

Beyond the phenyl ring, direct C-H functionalization of the pyridine ring itself is more challenging due to the electron-deficient nature of the ring. However, methods for the functionalization at various positions, including those distal to the nitrogen atom, have been developed. nih.gov

| Method | Target Position | Catalyst/Reagent | Key Features |

| Palladium-Catalyzed C-H Activation | ortho-position of the phenyl ring in 2-phenylpyridine | Pd(OAc)₂, various ligands | Excellent regioselectivity, high functional group tolerance. rsc.org |

| Iridium-Catalyzed Borylation | C3 and C4 positions of the pyridine ring in 2-phenylpyridine | Iridium complexes | Allows for subsequent cross-coupling reactions. nih.gov |

This table summarizes key regioselective C-H functionalization techniques for phenylpyridine scaffolds.

Post-synthetic modification involves the chemical transformation of a functional group on a pre-existing, fully formed heterocyclic structure. nih.govresearchgate.net This is a versatile strategy for introducing a wide array of substituents.

For the synthesis of this compound, a plausible route would involve the synthesis of a 3-hydroxy-2-phenylpyridine intermediate. The hydroxyl group can then be alkylated to an ethoxy group using a suitable ethylating agent, such as ethyl iodide or diethyl sulfate, in the presence of a base. This Williamson ether synthesis is a classic and reliable method for the formation of ether linkages.

Alternatively, a 3-halo-2-phenylpyridine could serve as a precursor. Nucleophilic aromatic substitution of the halide with sodium ethoxide would yield the desired this compound. The success of this reaction depends on the nature of the halogen and the reaction conditions.

The introduction of substituents can also be achieved through chemoselective modifications. For instance, the incorporation of a pyridyl-substituent opens up possibilities for post-synthesis modification via chemoselective alkylation of the nitrogen atoms. nih.govresearchgate.net

Principles of Sustainable Chemistry in Ethoxyphenylpyridine Synthesis

Solvent Selection for Environmentally Benign Syntheses

Solvents are a major contributor to the waste generated in chemical syntheses, often accounting for up to 90% of non-aqueous waste. sci-hub.se Consequently, replacing hazardous traditional solvents with greener alternatives is a primary goal in sustainable chemistry. digitellinc.com The synthesis of the 2-phenylpyridine core, typically achieved through cross-coupling reactions like the Suzuki-Miyaura coupling, has been a fertile ground for exploring such alternatives. inovatus.esnih.gov

Traditional solvents for these reactions, such as tetrahydrofuran (B95107) (THF), toluene, and dioxane, are classified as hazardous. sci-hub.seresearchgate.net Research has identified several classes of greener solvents that offer significant environmental and safety benefits. researchgate.net

Bio-derived Solvents: These are produced from renewable resources and are often biodegradable. Examples that have been successfully evaluated for cross-coupling reactions include:

2-Methyltetrahydrofuran (2-MeTHF): Derived from biomass, it is a superior alternative to THF.

Cyclopentyl methyl ether (CPME): Offers high boiling points and favorable safety profiles.

p-Cymene: A bio-based hydrocarbon solvent.

Ethyl lactate: A bio-based, economically viable solvent with effectiveness comparable to petroleum-based options. researchgate.net

Water and Aqueous Systems: Water is an exceptionally environmentally friendly solvent. aidic.it While the low solubility of many organic substrates can be a challenge, the use of water or ethanol/water mixtures has proven highly effective for Suzuki-Miyaura reactions, sometimes eliminating the need for phase-transfer agents and leading to high product yields. aidic.it

Ionic Liquids (ILs) and Deep Eutectic Solvents (DES): Ionic liquids are salts with low melting points that exhibit negligible vapor pressure, making them non-volatile and environmentally friendly. benthamscience.com They can function as both the solvent and catalyst, improving reaction efficiency and selectivity under milder conditions. benthamscience.com Deep eutectic solvents, another class of green solvents, are also gaining attention for their non-toxic and biodegradable properties. ijarsct.co.in

A comparative evaluation of green solvents for Suzuki-Miyaura coupling of amides, a related transformation, identified isopropyl acetate (B1210297) (i-PrOAc) as a highly recommended solvent, with alternatives like methyl t-butyl ether (MTBE), CPME, and various carbonates also performing well. sci-hub.se The choice of solvent can be complex, as it not only impacts the environmental profile but can also influence reaction selectivity. For instance, in certain palladium-catalyzed couplings, polar solvents like acetonitrile (B52724) or DMF can alter which reaction site on a molecule is favored, a different outcome than is observed in nonpolar solvents or other polar solvents like water and alcohols. nih.gov

| Solvent Class | Example(s) | Key Sustainability Advantages | Reference |

|---|---|---|---|

| Bio-derived | 2-MeTHF, CPME, p-Cymene, Ethyl lactate | Renewable feedstock, often biodegradable, lower toxicity than traditional solvents. | sci-hub.seresearchgate.net |

| Aqueous Systems | Water, Ethanol/Water Mixtures | Non-toxic, non-flammable, abundant, and environmentally safe. | aidic.it |

| Ionic Liquids (ILs) | Alkylimidazolium salts | Negligible vapor pressure (no VOCs), recyclable, can act as catalyst. | benthamscience.com |

| Ethers | i-PrOAc, MTBE | Favorable health, safety, and environmental rankings for specific couplings. | sci-hub.se |

Catalyst Development for Enhanced Atom Economy

Atom economy, a concept developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms incorporated into the desired final product. jk-sci.comresearchgate.net Reactions with high atom economy, such as additions and isomerizations, are fundamental to green chemistry as they inherently minimize waste. jk-sci.comjocpr.com In the synthesis of biaryl compounds like 2-phenylpyridine, transition-metal-catalyzed cross-coupling and C-H functionalization reactions are pivotal for improving atom economy. acs.orgrsc.org

Cross-Coupling Catalysts: The Suzuki-Miyaura reaction is a powerful tool for forming the C-C bond between the phenyl and pyridine rings. inovatus.es It is valued for its mild conditions and use of less toxic boronic acids. researchgate.net Catalyst development focuses on several key areas:

Homogeneous Catalysts: While highly active, traditional homogeneous palladium catalysts can be expensive and difficult to separate from the product. aidic.it

Heterogeneous Catalysts: To overcome separation issues, palladium can be immobilized on solid supports like hypercrosslinked polystyrene. aidic.it These catalysts are easily recovered by filtration and can be reused for multiple reaction cycles without significant loss of activity, reducing costs and product contamination. aidic.it

Nickel-Based Catalysts: As an alternative to costly palladium, less expensive nickel catalysts are being developed. They have been shown to effectively catalyze Suzuki-Miyaura couplings in green alcohol solvents. nih.gov

C-H Functionalization Catalysts: An even more atom-economical approach is the direct C-H functionalization (or activation), which forms the C-C bond by coupling an aryl C-H bond with a suitable partner, avoiding the need to pre-functionalize the starting materials (e.g., into halides or organometallics). acs.orgrsc.org This strategy represents an ideal system that can significantly reduce synthetic steps and waste. acs.org Transition metals such as palladium, rhodium, and ruthenium are central to developing these reactions. beilstein-journals.orgnih.gov For pyridine systems, a significant challenge is the electron-deficient nature of the ring and the tendency of the nitrogen atom to coordinate strongly with the metal catalyst, which can inhibit reactivity. rsc.orgbeilstein-journals.org However, innovative catalytic systems have been designed to achieve regioselective C-H arylation at various positions on the pyridine ring. nih.gov

| Strategy | Catalyst Type | Principle for Enhancing Atom Economy | Reference |

|---|---|---|---|

| Cross-Coupling | Heterogeneous Pd on Polystyrene | Enables catalyst recycling and reuse, minimizing metal waste and product contamination. | aidic.it |

| Cross-Coupling | Homogeneous Nickel Catalysts | Replaces expensive and precious palladium with a more abundant, cost-effective metal. | nih.gov |

| Direct C-H Functionalization | Pd, Rh, or Ru-based systems | Eliminates pre-functionalization steps of starting materials, directly forming C-C bonds and reducing byproducts. | acs.orgrsc.orgnih.gov |

Advanced Spectroscopic and Structural Elucidation Studies in Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Dynamics and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful tool for elucidating the three-dimensional structure and dynamic behavior of molecules in solution. For a molecule such as 3-Ethoxy-2-phenylpyridine, a suite of NMR experiments could provide profound insights into its conformational preferences and the electronic environment of its constituent atoms.

Multi-Dimensional NMR Techniques (e.g., COSY, NOESY, HMQC) for Proton and Carbon Connectivity

In the absence of experimental data for this compound, one can only speculate on the expected outcomes of multi-dimensional NMR experiments. A Correlation SpectroscopY (COSY) experiment would be expected to reveal the scalar coupling network between protons, confirming the connectivity within the phenyl and pyridine (B92270) rings, as well as the ethyl group of the ethoxy substituent. For instance, correlations would be anticipated between the methylene (B1212753) and methyl protons of the ethoxy group, and among the vicinal protons on both aromatic rings.

A Nuclear Overhauser Effect SpectroscopY (NOESY) experiment would be crucial for determining the through-space proximity of protons, which is fundamental to understanding the molecule's preferred conformation. Specifically, NOESY data could elucidate the rotational orientation of the phenyl group relative to the pyridine ring and the spatial disposition of the ethoxy group.

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) spectroscopy would provide direct correlation between the proton and carbon-13 signals, allowing for the unambiguous assignment of the carbon skeleton. This would be essential for differentiating between the various aromatic and aliphatic carbon environments.

Heteronuclear NMR Spectroscopic Applications (e.g., ¹⁹F, ³¹P, ¹⁹⁵Pt) in Metal Complexes

The study of heteronuclear NMR active nuclei such as ¹⁹F, ³¹P, or ¹⁹⁵Pt is pertinent to understanding the coordination chemistry of ligands in metal complexes. While research exists on metal complexes of the parent compound, 2-phenylpyridine (B120327), no such studies involving this compound as a ligand have been found in the available literature. researchgate.net Should such complexes be synthesized, these NMR techniques would be invaluable for characterizing the metal-ligand bonding and the geometry of the resulting coordination compounds.

Solvent Effects on Chemical Shifts and Coupling Constants

The chemical shifts and coupling constants of a molecule can be influenced by the surrounding solvent, a phenomenon that provides information about solute-solvent interactions and the molecule's conformational equilibrium. For this compound, studying its NMR spectrum in a range of solvents with varying polarities and hydrogen-bonding capabilities could reveal subtle changes in its conformational preferences. For example, a more polar solvent might stabilize a more polar conformation of the molecule. However, without baseline experimental data, any discussion of solvent effects remains purely theoretical.

X-ray Crystallography for Solid-State Molecular Geometry and Crystal Packing

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A crystal structure of this compound would provide a wealth of information about its molecular geometry and how the molecules pack together in the solid state.

Determination of Bond Lengths, Bond Angles, and Torsional Angles

A crystallographic analysis of this compound would yield precise measurements of all bond lengths, bond angles, and torsional angles. This data would offer a static snapshot of the molecule's conformation in the solid state. Of particular interest would be the dihedral angle between the pyridine and phenyl rings, which would quantify the degree of twist between these two aromatic systems. The geometry of the ethoxy group relative to the pyridine ring would also be accurately determined. While crystal structures for related 2-phenylpyridine derivatives are available, this specific information for this compound is absent from the literature. iucr.org

Vibrational Spectroscopy for Functional Group Characterization and Bonding Environments

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and probing the bonding environments within a molecule. For this compound, these methods are crucial for confirming the presence of the ethoxy group, the phenyl substituent, and the pyridine ring, as well as understanding the interplay between these structural components.

Infrared (IR) Spectroscopy for Characteristic Absorption Bands

The presence of the ethoxy group (-OCH₂CH₃) is expected to give rise to several characteristic bands. The aliphatic C-H stretching vibrations of the methyl and methylene groups are anticipated in the 2850-3000 cm⁻¹ region. The C-O stretching vibrations of the ether linkage are typically strong and appear in the 1000-1300 cm⁻¹ range. Specifically, an asymmetric C-O-C stretching vibration is expected around 1250 cm⁻¹, while a symmetric stretch would appear at a lower frequency, around 1040 cm⁻¹.

The aromatic nature of the pyridine and phenyl rings will be evident from C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1400-1600 cm⁻¹ region. Pyridine derivatives often show a characteristic ring stretching band around 1580 cm⁻¹. The substitution pattern on the pyridine ring also influences the positions of certain bands, which can be useful for structural confirmation. The out-of-plane C-H bending vibrations, which are sensitive to the substitution pattern, are expected in the 700-900 cm⁻¹ region.

Table 1: Predicted Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** | Intensity |

| Phenyl & Pyridine | Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| Ethoxy Group | Aliphatic C-H Stretch | 2850 - 3000 | Medium |

| Pyridine & Phenyl | C=C Ring Stretch | 1400 - 1600 | Medium to Strong |

| Ethoxy Group | Asymmetric C-O-C Stretch | ~1250 | Strong |

| Ethoxy Group | Symmetric C-O-C Stretch | ~1040 | Strong |

| Phenyl & Pyridine | C-H Out-of-Plane Bend | 700 - 900 | Strong |

Note: This table is based on theoretical predictions and data from analogous compounds.

Raman Spectroscopy for Vibrational Mode Analysis

Raman spectroscopy provides complementary information to IR spectroscopy. It relies on the inelastic scattering of monochromatic light, and the resulting spectral peaks correspond to the vibrational modes of the molecule. Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations, making it well-suited for analyzing the carbon framework of aromatic rings.

For this compound, the Raman spectrum is expected to be dominated by bands arising from the phenyl and pyridine rings. The ring stretching modes, which are strong in the Raman spectrum, would provide a distinct fingerprint for the molecule. The symmetric "ring breathing" vibration of the pyridine ring, typically found around 1000 cm⁻¹, is expected to be a prominent feature. researchgate.net The phenyl ring will also exhibit its characteristic stretching and bending vibrations.

The ethoxy group vibrations, while also present, may be weaker in the Raman spectrum compared to the aromatic ring modes. However, the C-H stretching and bending modes of the ethyl group should still be observable. The analysis of the Raman spectrum, in conjunction with the IR spectrum, would allow for a more complete assignment of the vibrational modes of this compound. Theoretical calculations, such as those using Density Functional Theory (DFT), are often employed to predict and help assign the vibrational modes observed in both IR and Raman spectra of substituted pyridines. nih.govresearchgate.net

Table 2: Predicted Prominent Raman Bands for this compound

| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** | Intensity |

| Phenyl & Pyridine | Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Ethoxy Group | Aliphatic C-H Stretch | 2850 - 3000 | Medium |

| Pyridine & Phenyl | C=C Ring Stretch | 1400 - 1600 | Strong |

| Pyridine | Ring Breathing Mode | ~1000 | Strong |

| Phenyl | Ring Breathing Mode | ~990 | Strong |

Note: This table is based on theoretical predictions and data from analogous compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Absorbance Properties

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV and visible light. The absorption of light promotes electrons from a lower energy molecular orbital to a higher energy one. For aromatic compounds like this compound, the most significant electronic transitions are the π → π* (pi to pi-star) and n → π* (non-bonding to pi-star) transitions.

The pyridine and phenyl rings contain π-electron systems, which are responsible for the characteristic UV absorption of this compound. The π → π* transitions are typically of high intensity and occur at shorter wavelengths. For substituted pyridines, these transitions are generally observed in the 200-300 nm range. The presence of the phenyl group in conjugation with the pyridine ring is expected to cause a bathochromic shift (a shift to longer wavelengths) of these absorption bands compared to unsubstituted pyridine.

The nitrogen atom in the pyridine ring possesses a lone pair of electrons in a non-bonding orbital. The n → π* transition involves the excitation of one of these electrons to an antibonding π* orbital. These transitions are typically of lower intensity than π → π* transitions and occur at longer wavelengths.

The ethoxy group, being an electron-donating group, can also influence the electronic transitions. Its lone pair of electrons on the oxygen atom can interact with the π-system of the pyridine ring, potentially causing a further shift in the absorption maxima. The exact position and intensity of the absorption bands would depend on the solvent used, as solvent polarity can affect the energies of the molecular orbitals. Theoretical studies using Time-Dependent Density Functional Theory (TD-DFT) are valuable for predicting the electronic absorption spectra of such molecules. researchgate.nettandfonline.com

Table 3: Predicted Electronic Transitions for this compound

| Transition Type | Involved Orbitals | Expected Wavelength Range (nm) | Relative Intensity |

| π → π | π (aromatic) → π (aromatic) | 200 - 300 | High |

| n → π | n (nitrogen lone pair) → π (aromatic) | > 300 | Low |

Note: This table is based on theoretical predictions and data from analogous compounds.

Computational and Theoretical Chemistry Investigations of 3 Ethoxy 2 Phenylpyridine

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental tools for understanding the electronic structure and energetic properties of molecules. These methods, rooted in quantum mechanics, provide insights into molecular geometry, stability, and reactivity.

Density Functional Theory (DFT) Applications for Molecular Properties

Density Functional Theory (DFT) has become a primary method in computational chemistry for studying the electronic structure of molecules. nih.govimperial.ac.uk It offers a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. imperial.ac.uk DFT methods are used to determine various molecular properties by calculating the electron density rather than the complex many-electron wavefunction. imperial.ac.uk

Optimization of Ground State Geometries

A critical first step in computational analysis is the optimization of the molecule's ground state geometry. This process involves finding the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. For a molecule like 3-Ethoxy-2-phenylpyridine, this would involve determining the precise bond lengths, bond angles, and dihedral angles between the phenyl and pyridine (B92270) rings, as well as the conformation of the ethoxy group. The accuracy of all subsequent property calculations is highly dependent on the quality of the optimized geometry.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for describing and predicting chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. youtube.comyoutube.com The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the orbital most likely to accept electrons. malayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical stability and reactivity. malayajournal.org A smaller gap generally suggests higher reactivity. For this compound, the analysis would reveal how the ethoxy and phenyl substituents influence the energy and distribution of these frontier orbitals on the pyridine ring.

Interactive Data Table: Illustrative Frontier Molecular Orbital Data for a Generic Phenylpyridine Derivative

| Parameter | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

Note: This table is for illustrative purposes only and does not represent actual calculated values for this compound.

Prediction of Thermochemical Parameters (e.g., Enthalpies of Formation)

DFT calculations can be used to predict various thermochemical parameters, such as the enthalpy of formation, entropy, and Gibbs free energy. These calculations are vital for understanding the stability and reaction energetics of a compound. For instance, the standard molar enthalpies of formation for the parent phenylpyridine isomers (2-, 3-, and 4-phenylpyridine) have been determined experimentally and supported by theoretical calculations. umsl.edu Similar calculations for this compound would provide valuable data on its thermodynamic stability.

Interactive Data Table: Experimental Enthalpies of Formation for Phenylpyridine Isomers

| Compound | Enthalpy of Formation (gas phase, kJ/mol) |

| 2-phenylpyridine (B120327) | 228.3 ± 5.8 umsl.edu |

| 3-phenylpyridine | 240.9 ± 5.5 umsl.edu |

| 4-phenylpyridine | 240.0 ± 3.3 umsl.edu |

Note: This table presents experimental data for unsubstituted phenylpyridines to provide context.

Ab Initio Methods for High-Accuracy Calculations

Ab initio methods are quantum chemistry calculations based on first principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP), and Coupled Cluster (CC), can provide highly accurate results, though they are typically more computationally demanding than DFT. They are often used as a benchmark to validate the results obtained from DFT calculations.

Electron Density and Electrostatic Potential (ESP) Mapping

The electron density distribution within a molecule provides fundamental information about its chemical properties. An Electrostatic Potential (ESP) map illustrates the electrostatic potential on the surface of the molecule. These maps are invaluable for predicting how a molecule will interact with other molecules, particularly in identifying sites susceptible to electrophilic or nucleophilic attack. The ESP map of this compound would highlight the electron-rich and electron-poor regions, offering insights into its intermolecular interactions and potential reactive sites.

Mechanistic Studies of Chemical Transformations via Computational Modeling

Computational modeling is an indispensable tool for unraveling the intricate details of chemical reaction mechanisms. For a molecule like this compound, these methods can provide insights into how it transforms, what products are likely to form, and the energetic demands of these processes.

The exploration of a chemical reaction's potential energy surface (PES) is fundamental to understanding its mechanism. A key aspect of this exploration is the identification of transition states, which are the energetic maxima along the reaction coordinate, representing the bottleneck of the transformation. For reactions involving this compound, computational methods such as Density Functional Theory (DFT) are commonly employed to locate these critical structures. By mapping the pathways connecting reactants, transition states, and products, a detailed reaction mechanism can be elucidated. This process involves sophisticated algorithms that optimize the geometry of the molecule to find the saddle points on the PES.

Once a transition state has been identified, Intrinsic Reaction Coordinate (IRC) calculations are performed to confirm that it indeed connects the desired reactants and products. An IRC calculation traces the minimum energy path downhill from the transition state, with one direction leading to the reactants and the other to the products. This ensures the validity of the proposed reaction pathway and provides a dynamic picture of the molecular transformations occurring during the reaction.

Many chemical reactions can yield multiple products, and predicting the dominant isomer is a significant challenge. Computational chemistry offers powerful tools to predict both regioselectivity (where on a molecule a reaction occurs) and stereoselectivity (the spatial arrangement of the atoms in the product). By calculating the activation energies for all possible reaction pathways leading to different isomers, researchers can determine the most kinetically favored product. DFT calculations have proven to be a reliable method for accurately predicting the outcomes of various organic reactions.

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects

Molecules are not static entities; they are in constant motion, adopting a multitude of shapes or conformations. Molecular Dynamics (MD) simulations provide a computational microscope to observe these dynamic behaviors over time. By solving Newton's equations of motion for a system of atoms, MD simulations can map out the conformational landscape of this compound, identifying its most stable shapes and the energy barriers between them.

Furthermore, chemical reactions are typically carried out in a solvent, which can significantly influence the reaction's outcome. MD simulations are particularly adept at modeling the explicit interactions between the solute (this compound) and the surrounding solvent molecules. This allows for a detailed understanding of how the solvent affects the molecule's conformation, stability, and reactivity.

Investigation of Photophysical Properties through Time-Dependent Density Functional Theory (TD-DFT)

The interaction of molecules with light is fundamental to a wide range of applications, from organic light-emitting diodes (OLEDs) to photodynamic therapy. Time-Dependent Density Functional Theory (TD-DFT) is a leading computational method for investigating the excited states of molecules and their photophysical properties.

For this compound, TD-DFT calculations can predict its absorption and emission spectra by calculating the energies of electronic transitions between the ground and excited states. This information is crucial for understanding the color of the compound and its potential as a luminescent material. TD-DFT can also provide insights into the nature of these electronic transitions, such as whether they are localized on a specific part of the molecule or involve charge transfer between different regions. This level of detail is invaluable for the rational design of new materials with tailored photophysical properties.

Reactivity and Mechanistic Pathways of 3 Ethoxy 2 Phenylpyridine and Derivatives

Studies of Electrophilic Aromatic Substitution on the Pyridine (B92270) Ring

Electrophilic aromatic substitution (EAS) on the pyridine ring of 2-phenylpyridine (B120327) derivatives is generally challenging due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack. This deactivation is exacerbated in acidic conditions, typically used for EAS reactions like nitration, where the pyridine nitrogen is protonated, further increasing its electron-withdrawing effect.

For the parent 2-phenylpyridine, nitration studies have shown that the reaction occurs on the conjugate acid form. The substitution happens on the more electron-rich phenyl ring rather than the deactivated pyridinium (B92312) ring.

In the case of 3-ethoxy-2-phenylpyridine, the ethoxy group at the 3-position is an activating group that donates electron density through resonance. This would theoretically make the pyridine ring more susceptible to electrophilic attack than the unsubstituted parent compound. However, the strong deactivating effect of the pyridinium nitrogen often remains the dominant factor. The directing effect of the ethoxy group would favor substitution at the ortho (position 4) and para (position 6) positions of the pyridine ring. Nonetheless, electrophilic substitution is more likely to occur on the phenyl ring, which is activated by the electron-donating effect of the pyridyl substituent, directing incoming electrophiles to its ortho- and para-positions.

| Reaction Type | Reagent/Catalyst | Predicted Major Substitution Site | Rationale |

| Nitration | HNO₃ / H₂SO₄ | Phenyl ring (ortho, para) | Pyridine ring is strongly deactivated by protonated nitrogen. |

| Halogenation | Br₂ / FeBr₃ | Phenyl ring (ortho, para) | Lewis acid catalyst promotes electrophilic attack on the more nucleophilic phenyl ring. |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | Phenyl ring (para) | Steric hindrance may favor the para-position on the phenyl ring. The catalyst can coordinate to the pyridine nitrogen, further deactivating it. |

Nucleophilic Aromatic Substitution Investigations

The pyridine ring is inherently electron-deficient and is thus activated for nucleophilic aromatic substitution (SNAr), particularly at the positions ortho (2- and 6-) and para (4-) to the nitrogen atom. nih.gov The nitrogen atom can effectively stabilize the negative charge in the Meisenheimer intermediate formed during the reaction. chemistrysteps.com

For a molecule like this compound, nucleophilic attack is most probable at the 6-position and the 4-position. The presence of a good leaving group at these positions would facilitate the reaction. The 2-position is sterically hindered by the adjacent phenyl group. The ethoxy group at the 3-position, being electron-donating, would slightly decrease the ring's susceptibility to nucleophilic attack compared to an unsubstituted ring, but the activating effect of the ring nitrogen remains dominant.

The mechanism for SNAr on pyridines typically involves an addition-elimination pathway. chemistrysteps.comyoutube.com The nucleophile attacks the electron-deficient carbon, breaking the aromaticity and forming a resonance-stabilized anionic intermediate (a Meisenheimer complex). nih.gov Subsequently, the leaving group is expelled, and the aromaticity of the ring is restored. youtube.com

| Nucleophile | Potential Reaction Site | Leaving Group Requirement | Mechanistic Pathway |

| Amide ion (NaNH₂) | C4, C6 | Halide, etc. | Addition-Elimination |

| Alkoxides (RO⁻) | C4, C6 | Halide, etc. | Addition-Elimination |

| Amines (RNH₂) | C4, C6 | Halide, etc. | Addition-Elimination |

Metal-Catalyzed Reactions and Ligand Transformations

2-Phenylpyridine and its derivatives are highly important ligands in organometallic chemistry, primarily due to their ability to undergo cyclometalation. The 3-ethoxy substituent can influence the electronic properties and steric profile of the resulting metal complexes.

Cyclometalation is a fundamental reaction for 2-phenylpyridine ligands. It involves the coordination of the pyridine nitrogen to a metal center, followed by an intramolecular C-H activation of the ortho-C-H bond on the phenyl ring to form a stable five-membered metallacycle. This process has been extensively studied with various transition metals.

Iridium: The reaction of 2-phenylpyridine with iridium trichloride (B1173362) (IrCl₃) is a classic example that leads to the formation of cyclometalated iridium complexes. wikipedia.org These complexes are renowned for their phosphorescent properties and are widely used in organic light-emitting diodes (OLEDs).

Platinum: Platinum(II) precursors also readily undergo cyclometalation with 2-phenylpyridine derivatives under thermal or even photochemical conditions to form stable square planar complexes. nih.gov

Palladium: Palladium(II) complexes of 2-phenylpyridines are also well-known and can be prepared through direct cyclometalation or transmetalation reactions. nih.gov

The 3-ethoxy group on the pyridine ring would act as an electron-donating group, increasing the electron density on the pyridine nitrogen. This can enhance the coordination to the metal center and potentially influence the redox properties and luminescence of the final complex.

The initial product of cyclometalation reactions, particularly with halide precursors like IrCl₃ or RhCl₃, is often a halide-bridged dimeric complex. For instance, the reaction of 2-phenylpyridine with IrCl₃ yields a chloride-bridged Ir(III) dimer, [Ir(ppy)₂(μ-Cl)]₂. wikipedia.org

These dimeric complexes can serve as valuable synthons for monomeric complexes. The chloride bridges can be cleaved by reacting the dimer with additional ligands, such as other coordinating solvents, neutral ligands (e.g., phosphines, bipyridines), or by reaction with salts like silver nitrate (B79036) to abstract the chloride. This process allows for the synthesis of a wide variety of monomeric complexes with tailored properties. For example, reacting the dimer with an ancillary ligand (L-L) leads to monomeric complexes of the type [Ir(ppy)₂(L-L)]⁺.

For octahedral tris-cyclometalated complexes, such as Ir(ppy)₃, two geometric isomers can exist: the facial (fac) isomer, where the three nitrogen (or three carbon) donors occupy one face of the octahedron (C₃ᵥ symmetry), and the meridional (mer) isomer, where the three nitrogen donors lie in one plane with the metal ion (C₂ᵥ symmetry). uu.nl

The formation of these isomers is often under kinetic or thermodynamic control. rsc.org

Kinetic Control: Reactions carried out at lower temperatures often favor the formation of the mer isomer. nih.gov

Thermodynamic Control: The fac isomer is generally the thermodynamically more stable product. nih.gov Therefore, heating the mer isomer, or running the reaction at higher temperatures, can lead to its isomerization to the more stable fac form. uu.nl

The interconversion between fac and mer isomers can also be induced by other means, such as photochemically or through acid/base treatment. nih.govacs.org For instance, it has been shown that fac-Ir(C^N)₃ complexes can be converted to the less stable mer isomers by a sequence of protonation (breaking an Ir-C bond) and deprotonation. nih.gov The choice of solvent can also play a crucial role; for example, alcohol-catalyzed isomerization from mer to fac has been observed at relatively low temperatures. acs.org The distinct photophysical properties of the fac and mer isomers make their selective synthesis a critical aspect of designing materials for applications like OLEDs.

Ligand exchange is a fundamental process in the coordination chemistry of this compound complexes. libretexts.org These reactions can involve the substitution of the cyclometalated ligand itself or, more commonly, the ancillary ligands present in the complex.

The mechanisms of ligand substitution can be associative (where the incoming ligand binds first, forming a higher-coordinate intermediate) or dissociative (where a ligand dissociates first, forming a lower-coordinate intermediate). libretexts.org For square planar d⁸ complexes, such as those of Pd(II) and Pt(II), associative mechanisms are common. For octahedral d⁶ complexes, like those of Ir(III), dissociative pathways are more likely.

In dimeric complexes like [Ir(ppy)₂(μ-Cl)]₂, the bridging chloride ligands are relatively labile and can be readily substituted by a wide range of other ligands to form monomeric species. In monomeric complexes, such as [Ir(ppy)₂(N^N)]⁺, the ancillary ligand (N^N) can sometimes be replaced under harsh conditions, but the cyclometalated ppy ligands are generally very robust and resistant to substitution due to the chelate effect.

Catalytic Activity in Organic Transformations

No specific data is available in the scientific literature regarding the catalytic activity of this compound in organic transformations. While the 2-phenylpyridine scaffold is a common ligand in catalysis, research on the specific effects of the 3-ethoxy substituent on catalytic performance has not been reported.

Radical Reactions and Their Mechanistic Interrogations

There is no published research on the involvement of this compound in radical reactions or any mechanistic studies related to such reactions.

Role in Non-Covalent Interactions and Supramolecular Chemistry

Halogen Bonding and its Influence on Reactivity

No studies have been found that investigate the halogen bonding interactions of this compound or the influence of such bonding on its reactivity.

Hydrogen Bonding Networks in Crystalline Structures

There are no available crystallographic studies for this compound, and therefore, no information exists on its hydrogen bonding networks in the solid state.

Applications in Advanced Materials and Catalysis Research

Role as Ligands in Organometallic Catalysis

The pyridine (B92270) moiety within 3-Ethoxy-2-phenylpyridine serves as an effective coordination site for a variety of transition metals, enabling its use as a ligand in organometallic catalysis. The electronic properties of the ligand can be readily tuned by modifying the substituents on both the phenyl and pyridine rings, thereby influencing the activity and selectivity of the catalytic center.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are powerful tools for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, respectively. The efficiency of these reactions is highly dependent on the nature of the ligands coordinated to the palladium center. Ligands based on the 2-phenylpyridine (B120327) framework have been shown to be effective in these catalytic systems.

In the context of Suzuki-Miyaura coupling, palladium(II) complexes bearing 2-phenylpyridine derivative ligands have demonstrated high efficiency in promoting the reaction between aryl halides and boronic acids. rsc.org For instance, complexes of the type [PdCl2L2], where L is a 2-phenylpyridine derivative, have been synthesized and their catalytic activities investigated. rsc.org The square planar geometry of these complexes, with the 2-phenylpyridine ligand coordinating through the nitrogen atom of the pyridine ring, is a key feature for their catalytic performance. rsc.org Research has shown that sterically hindered 2-phenylpyridine ligands can enhance the catalytic activity. rsc.org While specific studies on this compound are limited, the electronic effect of the ethoxy group, an electron-donating substituent, is expected to influence the electron density at the palladium center, thereby modulating the catalytic cycle.

The Buchwald-Hartwig amination, a cornerstone of C-N bond formation, also relies heavily on the design of effective ligands to facilitate the coupling of amines with aryl halides. nih.govnih.gov The development of palladium precatalysts and specialized biaryl phosphine (B1218219) ligands has significantly advanced this field. mdpi.comrsc.org Pyridine-containing ligands are known to participate in these reactions, and the electronic and steric properties of the this compound scaffold make it a promising candidate for the development of new catalysts for C-N coupling reactions. The nitrogen atom of the pyridine ring can coordinate to the palladium center, and the ethoxy and phenyl groups can be modified to fine-tune the catalyst's reactivity and selectivity.

Table 1: Catalytic Activity of Palladium Complexes with 2-Phenylpyridine Derivative Ligands in Suzuki-Miyaura Coupling

| Catalyst | Aryl Halide | Arylboronic Acid | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| [PdCl2(2-mesitylpyridine)2] | 4-Bromoacetophenone | Phenylboronic acid | K3PO4 | Toluene/H2O | 100 | 2 | 98 | rsc.org |

| [PdCl2(2-(o-tolyl)pyridine)2] | 4-Bromoacetophenone | Phenylboronic acid | K3PO4 | Toluene/H2O | 100 | 2 | 95 | rsc.org |

| [PdCl2(2-(p-tolyl)pyridine)2] | 4-Bromoacetophenone | Phenylboronic acid | K3PO4 | Toluene/H2O | 100 | 2 | 92 | rsc.org |

The synthesis of enantiomerically pure compounds is of paramount importance in medicinal chemistry and materials science. Asymmetric catalysis, which utilizes chiral catalysts to control the stereochemical outcome of a reaction, has emerged as a powerful strategy to achieve this goal. The development of chiral ligands is central to the success of asymmetric catalysis.

While specific examples of chiral this compound ligands in stereoselective catalysis are not extensively documented, the broader class of chiral pyridine-containing ligands has been successfully employed in a variety of asymmetric transformations. These include pyridine-oxazoline ligands, which have shown significant potential in a range of catalytic methodologies. The modular nature of these ligands allows for the systematic tuning of their steric and electronic properties to achieve high levels of enantioselectivity.

The this compound scaffold provides a versatile platform for the design of new chiral ligands. Chirality can be introduced in several ways, such as by incorporating a chiral center in the ethoxy group, by atropisomeric control of the phenyl-pyridine bond, or by attaching a chiral auxiliary to either the phenyl or pyridine ring. These chiral ethoxyphenylpyridine ligands could then be applied in various stereoselective reactions, including asymmetric C-C and C-N coupling reactions. The precise control over the three-dimensional structure of the metal complex afforded by these chiral ligands would be crucial for inducing high levels of stereoselectivity in the products.

Integration into Phosphorescent Emitters for Photonic Materials Research

Cyclometalated iridium(III) complexes featuring 2-phenylpyridine and its derivatives are among the most successful classes of phosphorescent emitters used in organic light-emitting diodes (OLEDs). The strong spin-orbit coupling induced by the heavy iridium atom facilitates efficient intersystem crossing from the singlet to the triplet excited state, leading to high phosphorescence quantum yields. The emission color and efficiency of these complexes can be finely tuned by modifying the structure of the cyclometalating and ancillary ligands.

The emission properties of iridium(III) complexes are governed by the energy of the lowest triplet excited state (T1). This energy is determined by the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the complex. The HOMO is typically localized on the phenyl ring of the cyclometalating ligand and the iridium center, while the LUMO is predominantly located on the pyridine ring.

The introduction of an ethoxy group at the 3-position of the 2-phenylpyridine ligand is expected to have a significant impact on the electronic properties of the resulting iridium complex. The electron-donating nature of the ethoxy group would raise the HOMO energy level, leading to a smaller HOMO-LUMO gap and a red-shift in the emission wavelength. This strategy of introducing electron-donating or electron-withdrawing groups onto the phenylpyridine ligand is a well-established method for tuning the emission color of phosphorescent emitters. By carefully selecting the substituents, the emission can be tuned across the entire visible spectrum.

Furthermore, the ancillary ligand in heteroleptic iridium(III) complexes also plays a crucial role in determining the emission properties. By pairing a this compound cyclometalating ligand with a variety of ancillary ligands, a library of emitters with a wide range of colors and photophysical properties can be generated.

The performance of a phosphorescent emitter in an OLED is not only determined by its emission color but also by its excited state lifetime (τ) and photoluminescence quantum yield (PLQY). A short excited state lifetime is desirable to minimize triplet-triplet annihilation at high brightness levels, while a high PLQY is essential for achieving high device efficiency.

The PLQY of an iridium(III) complex is determined by the relative rates of radiative and non-radiative decay from the triplet excited state. The introduction of substituents on the phenylpyridine ligand can influence both of these rates. For instance, fluorination of the phenylpyridine ligand has been shown to increase the PLQY of the resulting complexes. While the specific effect of a 3-ethoxy group on the PLQY and lifetime has not been extensively reported, it is expected to influence the geometry and vibrational modes of the excited state, which in turn affect the rates of radiative and non-radiative decay.

Detailed photophysical studies, including measurements of emission spectra, excited state lifetimes, and quantum yields, are necessary to fully understand the potential of this compound-based emitters for OLED applications.

Table 2: Photophysical Properties of Selected Iridium(III) Complexes with Phenylpyridine-type Ligands

| Complex | Emission Max (nm) | PLQY (%) | Lifetime (µs) | Reference |

| Ir(ppy)3 | 510 | ~100 | 1.9 | General Literature |

| (PQ)2Ir(Pppy) | 602 | 19.2 | - | mdpi.com |

| (DMPQ)2Ir(Pppy) | 615 | - | - | mdpi.com |

| Ir(Fppy)3 | 470 | >60 | ~1.1 | General Literature |

Utilization as Building Blocks in Complex Organic Architectures

The rigid and planar structure of the 2-phenylpyridine core, combined with the functional handles offered by its substituents, makes this compound an attractive building block for the construction of larger, more complex organic architectures. These can include macrocycles, polymers, and supramolecular assemblies with tailored properties and functions.

The synthesis of macrocycles containing N-heterocycles has been an area of active research due to their applications in molecular recognition, catalysis, and materials science. The pyridine nitrogen of this compound can act as a coordination site for metal ions, leading to the formation of metallo-macrocycles. Alternatively, covalent synthesis strategies can be employed to incorporate the ethoxyphenylpyridine unit into purely organic macrocyclic frameworks.

In the realm of polymer science, conjugated polymers containing pyridine units have been investigated for their interesting electronic and optical properties. The incorporation of this compound into a polymer backbone could lead to materials with tunable fluorescence and charge-transport characteristics, making them suitable for applications in organic electronics. The ethoxy group can also enhance the solubility of the resulting polymers, facilitating their processing and device fabrication.

Furthermore, the ability of the pyridine ring to participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, makes this compound a promising candidate for the construction of self-assembling supramolecular structures. By designing molecules with appropriate recognition motifs, it is possible to create well-defined nanoscale architectures with emergent properties. These supramolecular assemblies could find applications in areas such as sensing, drug delivery, and nanotechnology. While specific examples of this compound in these complex architectures are not yet widely reported, its structural features suggest a significant potential for its use as a versatile building block in these advanced materials.

Despite a comprehensive search for scholarly articles and research data, there is currently insufficient information available in the public domain regarding the specific applications of the chemical compound This compound in the requested areas of advanced materials and catalysis research.

Specifically, detailed research findings concerning the use of this compound in the following fields could not be located:

Exploration in Supramolecular Assembly and Host-Guest Chemistry:The role of this compound in supramolecular assembly or as a component in host-guest chemical systems is not documented in the available scientific literature. While the broader class of phenylpyridine derivatives has been studied in these contexts, specific research on the 3-ethoxy substituted variant is absent.

Due to the absence of specific research data and findings for "this compound" in these advanced applications, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the provided outline and instructions. The generation of content would require speculation and extrapolation from unrelated compounds, which would not meet the required standards of scientific accuracy and focus.

Future Research Directions and Unexplored Avenues in 3 Ethoxy 2 Phenylpyridine Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of 2-arylpyridines is a mature field, yet there is considerable scope for developing more sustainable and efficient methods for preparing 3-Ethoxy-2-phenylpyridine. Future research should focus on moving beyond traditional multi-step syntheses towards more atom-economical and environmentally benign approaches.

Key areas for investigation include:

Catalytic Cross-Coupling Reactions: The Suzuki-Miyaura cross-coupling is a powerful tool for forming C-C bonds. nih.gov Future work could focus on optimizing this reaction for the synthesis of this compound, for instance, by coupling a 3-ethoxypyridine (B173621) derivative with a phenylboronic acid. Research into novel palladium catalysts and ligands could lead to higher yields and milder reaction conditions, reducing energy consumption and waste. researchgate.net The exploration of alternative cross-coupling reactions, such as Stille or Hiyama couplings, could also provide new synthetic routes.

Direct C-H Arylation: A more atom-economical approach would be the direct C-H arylation of a 3-ethoxypyridine substrate. This strategy avoids the need for pre-functionalized starting materials, thereby reducing the number of synthetic steps. nih.gov Research in this area would involve the development of highly selective catalysts that can direct the arylation to the desired position on the pyridine (B92270) ring. pkusz.edu.cn

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including improved safety, scalability, and reaction control. mdpi.com Developing a flow synthesis for this compound could enable more efficient and reproducible production. advion.com This would be particularly beneficial for industrial applications where large quantities of the compound may be required.

| Synthetic Strategy | Potential Advantages | Research Focus |

| Optimized Suzuki-Miyaura Coupling | High yields, well-established | Development of novel catalysts and ligands for milder conditions |

| Direct C-H Arylation | Atom-economical, fewer steps | Design of highly regioselective catalysts |

| Continuous Flow Synthesis | Improved safety, scalability, and control | Adaptation of existing batch methods to a flow regime |

Integration of Advanced In Situ Characterization Techniques for Reaction Monitoring

A deeper understanding of the reaction mechanisms involved in the synthesis of this compound is crucial for process optimization. The integration of advanced in situ characterization techniques can provide real-time insights into reaction kinetics, intermediate formation, and catalyst behavior. ubc.ca

Future research in this area could involve:

In Situ NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation and reaction monitoring. azom.com Benchtop NMR spectrometers now allow for real-time analysis of reaction mixtures, providing valuable data on the consumption of reactants and the formation of products. researchgate.netnih.gov This could be applied to monitor the progress of a Suzuki-Miyaura coupling or a C-H activation reaction for the synthesis of this compound. researchgate.netacs.org

In Situ Raman and Infrared Spectroscopy: Vibrational spectroscopy techniques, such as Raman and IR, can provide complementary information to NMR. researchgate.net They are particularly useful for monitoring changes in functional groups and for studying solid-state reactions. researchgate.net

UV-Vis Spectroscopy: For reactions involving colored species, such as transition metal catalysts, UV-Vis spectroscopy can be a simple yet effective tool for in situ monitoring. acs.org

| Technique | Information Gained | Potential Application |

| In Situ NMR | Reaction kinetics, intermediate identification | Real-time optimization of coupling reactions |

| In Situ Raman/IR | Functional group analysis, solid-state reactions | Monitoring of mechanochemical syntheses |

| In Situ UV-Vis | Catalyst speciation and concentration | Tracking catalyst activity and stability |

Refinements in Computational Modeling for Predictive Chemical Design

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in modern chemical research. researchgate.net Applying these methods to this compound can provide valuable insights into its electronic structure, reactivity, and potential properties, thereby guiding experimental efforts.

Future computational studies could focus on:

Predicting Reaction Pathways: DFT calculations can be used to model the reaction mechanisms of different synthetic routes to this compound. This can help in identifying the most energetically favorable pathways and in designing more efficient catalysts. ijcce.ac.ir

Simulating Spectroscopic Properties: Computational methods can predict spectroscopic data, such as NMR and UV-Vis spectra, which can aid in the characterization of newly synthesized compounds. scielo.org.co

Designing Novel Derivatives: By systematically modifying the structure of this compound in silico, it is possible to predict how these changes will affect its properties. This "predictive chemical design" approach can accelerate the discovery of new molecules with desired functionalities. researchgate.net

| Computational Method | Application | Expected Outcome |

| Density Functional Theory (DFT) | Modeling reaction mechanisms | Identification of optimal synthetic routes |

| Time-Dependent DFT (TD-DFT) | Simulating UV-Vis spectra | Aiding in the characterization of new compounds |

| Quantitative Structure-Activity Relationship (QSAR) | Predicting biological activity | Guiding the design of new drug candidates |

Exploration of New Application Domains in Emerging Technologies

The unique electronic and steric properties imparted by the ethoxy group could make this compound a valuable building block in a range of emerging technologies.

Potential application domains to be explored include:

Organic Electronics: 2-Phenylpyridine (B120327) derivatives are widely used as ligands in iridium(III) complexes for organic light-emitting diodes (OLEDs). wikipedia.orgresearchgate.net The introduction of an ethoxy group could modulate the photophysical properties of such complexes, potentially leading to new emitters with improved efficiency or different colors. nih.gov

Medicinal Chemistry: The pyridine scaffold is a common motif in many pharmaceuticals. researchgate.netpharmaguideline.com The specific substitution pattern of this compound could lead to novel biological activities. nih.govnih.govnih.govacs.org Future research could involve screening this compound and its derivatives for activity against various biological targets.

Agrochemicals: Phenylpyridine derivatives have also found applications as insecticides. mdpi.com The potential of this compound in this area warrants investigation.

| Application Domain | Potential Role of this compound | Research Direction |

| Organic Light-Emitting Diodes (OLEDs) | Ligand in phosphorescent metal complexes | Synthesis and characterization of new iridium(III) complexes |

| Medicinal Chemistry | Core scaffold for new drug candidates | Screening for biological activity against various targets |

| Agrochemicals | Active ingredient in new pesticides | Evaluation of insecticidal and fungicidal properties |

Interdisciplinary Research Opportunities at the Interface of Chemistry and Materials Science

The development of new materials with tailored properties is a key driver of technological innovation. This compound could serve as a versatile building block for a variety of new materials, creating opportunities for interdisciplinary research at the interface of chemistry and materials science. chemscene.com

Promising areas for future collaboration include:

Luminescent Materials: As mentioned, this compound could be a precursor to new luminescent materials for applications in lighting and displays. acs.org

Coordination Polymers and Metal-Organic Frameworks (MOFs): The pyridine nitrogen atom provides a coordination site for metal ions, making this compound a potential ligand for the construction of coordination polymers and MOFs. These materials have applications in gas storage, separation, and catalysis.

Functional Polymers: The phenylpyridine moiety can be incorporated into polymer backbones to create new functional materials with interesting optical or electronic properties.

By pursuing these future research directions, the scientific community can unlock the full potential of this compound, paving the way for new discoveries and innovations across a wide range of scientific and technological fields.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Ethoxy-2-phenylpyridine, and how can purity be optimized?

- Methodology : Synthesis typically involves nucleophilic substitution or cross-coupling reactions. For example, ethoxy groups can be introduced via Williamson ether synthesis using 2-phenylpyridin-3-ol and ethyl halides. Purification is achieved through column chromatography (silica gel, gradient elution with hexane/ethyl acetate) or recrystallization using ethanol/water mixtures. Monitor reaction progress via TLC and confirm purity using HPLC (>95% by area normalization) .